N-(4-methylphenyl)-2-piperazin-1-ylacetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11-2-4-12(5-3-11)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAZMMIENIDQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368868 | |
| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89473-82-5 | |
| Record name | N-(4-methylphenyl)-2-piperazin-1-ylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-piperazin-1-ylacetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form N-(4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions usually involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-piperazin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-methylphenyl)-2-piperazin-1-ylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)-2-piperazin-1-ylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets in cells. It can bind to and inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key analogs and their structural distinctions:
Pharmacological and Physicochemical Comparisons
Antiproliferative Activity :
- BZ-IV () and thiazolidin-4-one derivatives () exhibit significant cytotoxicity against renal cell adenocarcinoma (769-P). The 4-methylphenyl group in these analogs correlates with G1 cell cycle arrest and apoptosis induction .
Receptor Binding and Selectivity :
- N-(5-Fluoro-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide () and N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () highlight the role of halogenation and sulfonation in modulating receptor affinity. Fluorine enhances metabolic stability, while sulfonyl groups may improve selectivity for serotonin or dopamine receptors .
Crystallographic and Intermolecular Interactions
- demonstrates that analogs with halophenyl groups (e.g., 4-chloro or 4-bromo) exhibit significant dihedral angles (~56°) between aromatic planes, stabilized by weak C–H⋯N and π–π interactions. These features influence crystal packing and solubility .
Biological Activity
N-(4-methylphenyl)-2-piperazin-1-ylacetamide (N-MPA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
N-MPA is characterized by a piperazine ring substituted with a 4-methylphenyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 232.33 g/mol. The structural features of N-MPA contribute to its pharmacological properties, making it a candidate for various therapeutic applications.
The biological activity of N-MPA is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Antimicrobial Activity : N-MPA can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. This mechanism is vital in combating bacterial infections.
- Anticancer Properties : In cancer cells, N-MPA may interfere with cell division and induce apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
- Neuroprotective Effects : Some studies suggest that piperazine derivatives, including N-MPA, can protect neuronal cells from amyloid toxicity, indicating potential applications in neurodegenerative diseases.
Biological Activities
Research has highlighted several biological activities associated with N-MPA:
- Antimicrobial : Exhibits significant activity against various bacterial strains.
- Anticancer : Demonstrated efficacy in inhibiting the growth of cancer cell lines.
- Neuroprotective : Potential protective effects against neurotoxicity.
The following table summarizes some key findings related to the biological activity of N-MPA:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Protection against amyloid toxicity |
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of N-MPA against several pathogenic bacteria. The compound showed notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antibacterial agent. -
Anticancer Activity :
In vitro studies demonstrated that N-MPA induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases, which are critical for programmed cell death. The compound was tested at varying concentrations, revealing a dose-dependent response in apoptosis induction . -
Neuroprotective Effects :
Research indicated that N-MPA could protect neuronal cells from damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease. This protective effect was linked to the modulation of oxidative stress pathways.
Future Directions
Given the promising biological activities exhibited by N-MPA, further research is warranted to explore its full therapeutic potential. Areas for future investigation include:
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of N-MPA in humans.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activities.
- Derivatives Development : Synthesizing and testing derivatives of N-MPA to enhance its pharmacological profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-methylphenyl)-2-piperazin-1-ylacetamide, and how can reaction conditions be optimized?
- Methodology :
-
Route 1 : React 4-methylaniline with chloroacetyl chloride to form the acetamide backbone, followed by coupling with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
-
Route 2 : Use reductive amination of 4-methylphenylacetamide with piperazine-1-carbaldehyde in the presence of NaBH₃CN .
-
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yield. Purify via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) .
- Data Table :
| Synthetic Route | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Route 1 | 65-70 | >95% | DMF, 80°C, 12h |
| Route 2 | 55-60 | >90% | MeCN, RT, 24h |
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- Purity : Use reversed-phase HPLC (C18 column, mobile phase: 0.1% TFA in H₂O/MeOH) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : Analyze and NMR spectra for piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺) at m/z 275.3 (C₁₃H₁₉N₃O) via ESI-MS .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action, particularly regarding enzyme inhibition?
- Methodology :
-
Target Screening : Perform high-throughput screening against kinase or protease panels (e.g., Eurofins KinaseProfiler®) .
-
Enzyme Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition of trypsin-like proteases. Calculate IC₅₀ via dose-response curves .
-
Binding Studies : Conduct SPR (Surface Plasmon Resonance) to determine binding kinetics () with purified target enzymes .
- Data Contradiction Analysis :
-
If conflicting IC₅₀ values arise (e.g., µM vs. nM ranges), verify assay conditions (pH, ionic strength, co-factors) and compound solubility (use DMSO stock ≤0.1%) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) and assess variability sources (e.g., cell line heterogeneity, assay protocols) .
- Orthogonal Validation : Confirm activity via orthogonal assays (e.g., cellular viability vs. enzymatic activity) .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose inconsistencies caused by tautomerism or protonation state .
Q. How can researchers optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Methodology :
-
Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). Use cyclodextrins or lipid-based formulations to enhance bioavailability .
-
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Introduce methyl or fluorine groups to reduce CYP450-mediated oxidation .
- Data Table :
| Parameter | Value (Mean ± SD) |
|---|---|
| LogP (octanol/water) | 2.1 ± 0.3 |
| Solubility (µg/mL) | 12.5 ± 2.1 |
| Microsomal T₁/₂ (min) | 28 ± 4 (Human) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
